molecular formula C13H15BrO3 B13871886 3-[4-(2-Bromoacetyl)phenyl]propyl acetate

3-[4-(2-Bromoacetyl)phenyl]propyl acetate

Cat. No.: B13871886
M. Wt: 299.16 g/mol
InChI Key: RHAQKVXHSUOMPI-UHFFFAOYSA-N
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Description

3-[4-(2-Bromoacetyl)phenyl]propyl acetate is a synthetic organic compound of significant interest in research chemistry and drug discovery. It features two key functional groups: a bromoacetyl moiety and an acetate ester. The bromoacetyl group is a highly versatile and reactive handle, commonly employed as an alkylating agent in the synthesis of more complex molecules and in the development of covalent inhibitors . The aromatic core and ester group further enhance its utility as a valuable building block for constructing diverse chemical libraries, including potential heterocyclic systems with biological activity . Compounds with similar structural motifs are frequently explored in medicinal chemistry for their potential to interact with various biological targets. Research into analogous molecules has shown that such frameworks can be incorporated into compounds with a range of activities, underscoring the research value of this chemical scaffold . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

3-[4-(2-bromoacetyl)phenyl]propyl acetate

InChI

InChI=1S/C13H15BrO3/c1-10(15)17-8-2-3-11-4-6-12(7-5-11)13(16)9-14/h4-7H,2-3,8-9H2,1H3

InChI Key

RHAQKVXHSUOMPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 2 Bromoacetyl Phenyl Propyl Acetate

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 3-[4-(2-bromoacetyl)phenyl]propyl acetate (B1210297), the primary disconnections involve the carbon-bromine bond, the ester linkage, and the bond formed during the aromatic acylation.

Primary Disconnections:

C-Br Bond: The bromoacetyl group can be disconnected to an acetyl group, suggesting an α-bromination of a ketone precursor as the final step. This is a common and reliable transformation.

Ester Linkage: The propyl acetate side chain can be disconnected to reveal 3-(4-acetylphenyl)propan-1-ol and an acetylating agent. This points to an esterification reaction.

Aromatic C-C Bond: The acetyl group on the phenyl ring can be disconnected through a Friedel-Crafts acylation reaction, leading to 3-phenylpropyl acetate and an acetylating agent.

Based on this analysis, a plausible forward synthesis would involve:

Friedel-Crafts acylation of a suitable phenylpropane derivative.

Esterification of the resulting alcohol or protection of a pre-existing alcohol.

α-Bromination of the acetyl group.

Comprehensive Analysis of Precursor Synthesis Pathways

The synthesis of the key precursor, 3-(4-acetylphenyl)propyl acetate or its corresponding alcohol, is a critical stage. A common and industrially scalable method is the Friedel-Crafts acylation.

One potential pathway begins with 3-phenylpropan-1-ol. This starting material can be esterified first to yield 3-phenylpropyl acetate. Subsequent Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce the acetyl group onto the aromatic ring. The propyl acetate group is an ortho-, para-director. Due to steric hindrance from the propyl chain, the para-substituted product, 3-(4-acetylphenyl)propyl acetate, is expected to be the major isomer.

Alternatively, one could start with 3-phenylpropan-1-ol and perform the Friedel-Crafts acylation first to produce 3-(4-acetylphenyl)propan-1-ol. This intermediate can then be esterified to yield the desired precursor.

Table 1: Comparison of Precursor Synthesis Pathways

PathwayStarting MaterialKey ReactionsAdvantagesDisadvantages
A 3-Phenylpropan-1-ol1. Esterification2. Friedel-Crafts AcylationPotentially higher overall yield if the ester group is stable to Friedel-Crafts conditions.The ester group might be cleaved under harsh Lewis acid conditions.
B 3-Phenylpropan-1-ol1. Friedel-Crafts Acylation2. EsterificationAvoids potential cleavage of the ester during acylation.The free hydroxyl group might coordinate with the Lewis acid, requiring more catalyst.

Detailed Exploration of Functional Group Transformations for Bromoacetylation

The conversion of the acetyl group in 3-(4-acetylphenyl)propyl acetate to a bromoacetyl group is typically achieved through an α-bromination reaction. This reaction proceeds via an enol or enolate intermediate.

Under acidic conditions, the ketone is protonated, followed by tautomerization to the enol form. The electron-rich enol then attacks a bromine molecule (Br₂). Common reagents for this transformation include bromine in acetic acid or methanol (B129727).

Alternatively, the reaction can be performed using N-bromosuccinimide (NBS) as the bromine source, often with a radical initiator or an acid catalyst. The use of NBS can sometimes offer better selectivity and milder reaction conditions compared to using elemental bromine. For aryl ketones, selective α-monobromination is a well-established process. bohrium.com

Table 2: Common Reagents for α-Bromination of Aryl Ketones

ReagentCatalyst/SolventTypical ConditionsRemarks
Br₂ Acetic AcidRoom temperature to gentle heatingClassic method, but can generate HBr as a corrosive byproduct.
N-Bromosuccinimide (NBS) AIBN (radical initiator) or Acid CatalystReflux in CCl₄ or other suitable solventOften provides better selectivity for monobromination.
Pyridinium tribromide TetrahydrofuranRoom temperatureA solid, less hazardous alternative to liquid bromine.
Copper(II) bromide Ethyl acetate/ChloroformRefluxCan offer high yields for the bromination of activated ketones.

Investigation of Esterification and Aromatic Substitution Strategies

Esterification:

The esterification of 3-(4-acetylphenyl)propan-1-ol can be accomplished through several standard methods. The Fischer-Speier esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common choice. However, to avoid potentially harsh acidic conditions that could affect the acetyl group, milder methods are often preferred.

The use of acetic anhydride (B1165640) with a catalytic amount of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective method for esterifying primary alcohols at room temperature. chemguide.co.uk Alternatively, reaction with acetyl chloride in the presence of a non-nucleophilic base can also yield the desired ester.

Aromatic Substitution:

The key aromatic substitution is the Friedel-Crafts acylation. The regioselectivity of this reaction is governed by the directing effect of the substituent already present on the benzene (B151609) ring. alexandonian.com In the case of 3-phenylpropyl acetate, the propyl acetate group is an activating, ortho-, para-directing group. Due to the steric bulk of the side chain, the incoming acetyl group will predominantly add to the para position, leading to the desired 4-substituted product. chemguide.co.uk The reaction is typically carried out using a Lewis acid catalyst, with aluminum chloride being the most common. wikipedia.org

Optimization Studies of Reaction Conditions and Catalyst Selection in Research Settings

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 3-[4-(2-bromoacetyl)phenyl]propyl acetate.

For Friedel-Crafts Acylation:

Catalyst: While AlCl₃ is widely used, other Lewis acids such as FeCl₃ or ZnCl₂ can also be employed. In some cases, solid acid catalysts like zeolites are used to create a more environmentally friendly process. The amount of catalyst is also a key parameter; typically, slightly more than one equivalent is needed as the product ketone can complex with the Lewis acid.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents include dichloromethane, carbon disulfide, and nitrobenzene.

Temperature: Friedel-Crafts acylations are often run at low to moderate temperatures to control the reaction rate and minimize side reactions.

For α-Bromination:

Brominating Agent: The choice between Br₂ and NBS, among others, will depend on the desired reactivity and selectivity. Studies have shown that for acetophenone (B1666503) derivatives, various brominating agents can be effective. dntb.gov.uanih.gov

Reaction Time and Temperature: These parameters need to be carefully controlled to favor monobromination and prevent the formation of dibrominated byproducts. Monitoring the reaction progress by techniques like TLC or GC is essential.

Table 3: Parameters for Optimization in Key Synthetic Steps

Reaction StepParameter to OptimizeDesired Outcome
Friedel-Crafts Acylation Catalyst type and loading, solvent, temperatureHigh yield of the para-isomer, minimal side products.
Esterification Acylating agent, catalyst, temperatureHigh conversion to the ester, mild conditions to preserve other functional groups.
α-Bromination Brominating agent, solvent, reaction time, temperatureHigh yield of the monobrominated product, minimal dibromination.

Considerations of Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control:

In the synthesis of this compound, there are no chiral centers formed in the main reaction sequence. Therefore, stereochemical control in the sense of enantioselectivity or diastereoselectivity is not a primary concern.

Regioselectivity:

Regioselectivity is a major consideration, particularly during the Friedel-Crafts acylation step. As mentioned, the alkyl acetate substituent on the benzene ring directs electrophilic substitution to the ortho and para positions. The para product is generally favored due to reduced steric hindrance, which simplifies the purification process. The high regioselectivity for the para-isomer is a significant advantage in this synthetic route.

For the α-bromination, the reaction is regioselective for the position adjacent to the carbonyl group due to the formation of the enol or enolate intermediate at that position.

Multistep Synthesis Strategies: Convergent and Divergent Approaches

Convergent Approach:

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages. For this compound, a convergent approach is less obvious than a linear one but could be envisioned. For instance, one could prepare a 4-halophenyl derivative and couple it with a propyl acetate-containing fragment. However, a linear sequence is generally more straightforward for this particular molecule.

Divergent Approach:

A divergent synthesis strategy would use a common intermediate to create a library of related compounds. In this context, 3-(4-acetylphenyl)propyl acetate is an excellent starting point for a divergent synthesis. This intermediate could be subjected to various transformations at the acetyl group (e.g., reduction, oxidation, conversion to other functional groups) or at the ester (e.g., hydrolysis and conversion to other esters or amides). The α-bromination to form the target compound is one branch of such a divergent synthesis. This approach is valuable for creating a range of structurally related molecules for screening purposes.

Chemical Reactivity and Mechanistic Investigations of 3 4 2 Bromoacetyl Phenyl Propyl Acetate

Nucleophilic Substitution Reactions Involving the Bromoacetyl Moiety: Kinetic and Thermodynamic Studies

The bromoacetyl group is a potent electrophilic site, highly susceptible to nucleophilic attack. The presence of the adjacent carbonyl group significantly activates the α-carbon towards substitution, making it much more reactive than a typical alkyl bromide. nih.gov This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the carbonyl oxygen, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon. nih.gov

Nucleophilic substitution at this position can proceed via two primary mechanisms: the concerted, bimolecular (SN2) pathway and the stepwise, unimolecular (SN1) pathway. For α-haloketones like the bromoacetyl moiety in the title compound, the SN2 mechanism is generally favored. The reaction kinetics are typically second-order, with the rate dependent on the concentration of both the substrate and the incoming nucleophile (Rate = k[Substrate][Nucleophile]). youtube.com A direct SN1 mechanism involving the formation of a primary α-keto carbocation is highly unfavorable and generally not observed.

Kinetic studies on analogous compounds, such as phenacyl bromide derivatives, provide insight into the factors governing the reaction rate. The nature of the nucleophile, the leaving group, and the solvent all play crucial roles. Stronger, less sterically hindered nucleophiles lead to faster reaction rates. researchgate.net For instance, soft nucleophiles like thiophenolates are highly reactive towards this type of substrate. The reaction rate is also sensitive to electronic effects on the phenyl ring; electron-withdrawing groups on the aromatic ring can accelerate the reaction by further stabilizing the electron-rich transition state of the SN2 reaction. ias.ac.in

The thermodynamics of the SN2 reaction are characterized by an exergonic profile, driven by the formation of a more stable C-Nucleophile bond compared to the C-Br bond. The transition state involves a trigonal bipyramidal geometry at the α-carbon, where the nucleophile attacks from the backside relative to the leaving bromide ion.

Table 1: Representative Second-Order Rate Constants (k₂) for SN2 Reactions of a Phenacyl Bromide Analog with Various Nucleophiles in Methanol (B129727) at 25°C

Nucleophilek₂ (M⁻¹s⁻¹)
Thiocyanate (SCN⁻)0.25
Pyridine (B92270) (C₅H₅N)0.04
Aniline (C₆H₅NH₂)0.002
Acetate (B1210297) (CH₃COO⁻)0.001

Note: Data is illustrative and based on trends observed for analogous α-bromoacetophenones.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring: Mechanistic Pathways

The benzene (B151609) ring of 3-[4-(2-bromoacetyl)phenyl]propyl acetate is disubstituted at the 1 and 4 positions, and any further electrophilic aromatic substitution (EAS) will be directed by the electronic properties of these two groups.

Bromoacetyl group (-COCH₂Br): This group is strongly deactivating and a meta-director. The carbonyl group is electron-withdrawing through both induction and resonance, pulling electron density from the aromatic ring. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. automate.video The positive charge in the sigma complex intermediate is destabilized when the electrophile adds to the ortho or para positions, making meta attack the least unfavorable pathway. automate.video

Propyl acetate group (-CH₂CH₂CH₂OCOCH₃): This substituent is classified as a weakly activating, ortho, para-director. The primary effect is from the alkyl chain (-CH₂CH₂CH₂-), which is electron-donating through induction. wikipedia.orgchemistrytalk.org This inductive effect enriches the electron density of the ring, particularly at the ortho and para positions, thereby activating them towards electrophilic attack and stabilizing the corresponding sigma complex. libretexts.org

The general mechanism for an EAS reaction, such as nitration, involves two steps:

Generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺, from HNO₃ and H₂SO₄). studyx.ai

Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. unacademy.combyjus.com

Ester Hydrolysis and Transesterification Pathways: Catalytic and Non-Catalytic Mechanisms

The propyl acetate moiety of the molecule can undergo hydrolysis to yield 3-(4-(2-bromoacetyl)phenyl)propan-1-ol and acetic acid. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. chemistnotes.comspcmc.ac.in The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the propoxide leaving group to form acetic acid. In the basic medium, the acetic acid is immediately deprotonated to form the acetate carboxylate, and the propoxide ion is protonated by the solvent. The final deprotonation step drives the equilibrium towards the products, rendering the reaction irreversible. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This is a reversible process that typically proceeds via a bimolecular acyl-oxygen cleavage (AAC2) mechanism. bham.ac.ukslideshare.net The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon, making it more electrophilic. A weak nucleophile, such as water, can then attack the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the propyl alcohol moiety is eliminated as a neutral leaving group. Finally, deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst. chemistrysteps.comlibretexts.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification, where the propyl group is exchanged for the alkyl group of the new alcohol. The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol. wikipedia.org

Radical Reactions and Photochemical Transformations: Exploration of Novel Pathways

The presence of both a carbonyl group and a carbon-bromine bond opens up possibilities for radical and photochemical reactions. α-Haloketones are known to be photochemically active. researchgate.netchemistryviews.org Upon absorption of UV light, the molecule can be promoted to an excited state. From this state, the weakest bond, the C-Br bond, is susceptible to homolytic cleavage. researchgate.net

This photochemical cleavage would generate two radical intermediates: a phenacyl-type radical centered on the α-carbon and a bromine radical. R-CO-CH₂-Br + hν → R-CO-CH₂• + Br•

Once formed, these radicals can engage in several novel reaction pathways:

Hydrogen Abstraction: The phenacyl radical can abstract a hydrogen atom from the solvent or another molecule to form 4-(3-acetoxypropyl)acetophenone.

Dimerization: Two phenacyl radicals could combine to form a 1,4-diketone dimer.

Radical-Induced Cyclization: While less likely without a suitably positioned internal hydrogen donor, intramolecular radical reactions could be explored.

Furthermore, the aromatic ketone functionality itself can undergo characteristic photochemical reactions, such as the Norrish Type I and Norrish Type II reactions. wikipedia.orgchem-station.com

Norrish Type I: This involves cleavage of the bond between the carbonyl carbon and the α-carbon (the C-C bond of the acetyl group). This pathway would compete with C-Br bond cleavage. researchgate.net

Norrish Type II: This reaction requires the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. In this compound, the propyl chain possesses γ-hydrogens. Intramolecular hydrogen abstraction would lead to a 1,4-biradical intermediate, which could then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an enol and an alkene. wikipedia.org

These photochemical pathways represent novel routes for the transformation of this molecule, distinct from the more common ionic reactions.

Computational Chemistry Studies on Reaction Mechanisms and Transition States

Due to the transient nature of intermediates and transition states, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms. While specific studies on this compound may be limited, extensive research on analogous systems like α-bromoacetophenone provides a robust framework for understanding its reactivity.

Ester Hydrolysis: Computational models can detail the stepwise AAC2 and BAC2 hydrolysis mechanisms. They can map the formation of the tetrahedral intermediates, identify the transition states for nucleophilic attack and leaving group departure, and explain the role of the catalyst in lowering the activation barriers. For example, calculations can show how protonation of the carbonyl oxygen in the AAC2 mechanism lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: Molecular orbital calculations can be used to visualize the electron density distribution in the aromatic ring. These calculations would confirm the higher electron density at the positions ortho to the alkyl chain and the lower electron density across the ring due to the bromoacetyl group. Furthermore, the relative energies of the different possible sigma complex intermediates (for ortho, meta, and para attack) can be calculated to predict the regioselectivity of EAS reactions.

Structure-Reactivity Relationships: Experimental and Theoretical Approaches

The reactivity of this compound is a composite of its constituent functional groups, which mutually influence each other. Structure-reactivity relationships (SRRs) seek to quantify these effects.

Electronic Effects on the Bromoacetyl Group: The rate of nucleophilic substitution at the α-carbon can be correlated with the electronic nature of substituents on the phenyl ring using the Hammett equation: log(k/k₀) = ρσ . Studies on substituted phenacyl bromides show a positive value for the reaction constant (ρ), indicating that the reaction is accelerated by electron-withdrawing groups. researchgate.netias.ac.in These groups stabilize the developing negative charge on the carbonyl oxygen in the SN2 transition state. Although the propyl acetate group is not directly on the ring, its alkyl chain provides a weak electron-donating effect, which would slightly decrease the reactivity of the bromoacetyl group compared to an unsubstituted phenacyl bromide.

Influence on Ester Hydrolysis: The electronic environment of the ester is also modified by the para-bromoacetyl substituent. As a strong electron-withdrawing group, it increases the electrophilicity of the ester's carbonyl carbon. This would lead to an increased rate of both acid- and base-catalyzed hydrolysis compared to a simple alkyl-substituted propyl acetate.

Steric Effects: While electronic effects are often dominant, steric hindrance can also play a role. For EAS reactions, the positions ortho to the relatively bulky propyl acetate group may be sterically hindered for large electrophiles, potentially favoring substitution at the less hindered para position if it were available, or influencing the ratio of products.

Theoretical approaches, such as analyzing calculated electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), can complement experimental findings. These methods provide a quantitative basis for understanding how the molecule's structure dictates its reactivity at different sites.

Information Deficit Regarding "this compound" in Advanced Organic Research

Despite a comprehensive search of available scientific literature and chemical databases, no specific information has been found regarding the role of the chemical compound "this compound" as a synthetic intermediate in advanced organic research.

The investigation sought to detail the compound's utility in several key areas of modern organic synthesis, as outlined by the user's request. However, the search yielded no data on its application as a precursor for novel heterocyclic compounds, a building block for complex scaffolds, or its use in the development of new methodologies for bond formation. Furthermore, no records were found of its contribution to cascade reactions or its utilization in exploratory synthesis towards unique molecular architectures.

The initial search strategy aimed to gather specific examples and detailed research findings for each of the following sections:

Role As a Synthetic Intermediate in Advanced Organic Research

Utilization in Exploratory Organic Synthesis towards Unique Molecular Architectures:No exploratory studies featuring this compound for the creation of novel molecular structures were identified.

While searches were conducted for related compounds and general synthetic methodologies, the specific data required to populate the requested article on "3-[4-(2-Bromoacetyl)phenyl]propyl acetate" is not present in the public domain or scientific databases. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Advanced Analytical Techniques for Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 3-[4-(2-bromoacetyl)phenyl]propyl acetate (B1210297). Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution.

In a typical ¹H NMR spectrum, the protons of the propyl chain would exhibit distinct signals. The methylene (B1212753) protons adjacent to the acetate group would appear as a triplet, while the methylene group attached to the phenyl ring would also present as a triplet. The central methylene group of the propyl chain would likely show a more complex multiplet pattern due to coupling with the adjacent methylene groups. The protons of the acetate's methyl group would appear as a sharp singlet. The aromatic protons on the phenyl ring would exhibit a characteristic splitting pattern, likely two doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The methylene protons of the bromoacetyl group would also produce a distinct singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the acetate and bromoacetyl groups would appear at the downfield end of the spectrum. The carbons of the phenyl ring would have characteristic chemical shifts, with the substituted carbons appearing at different positions compared to the unsubstituted ones. The carbons of the propyl chain and the methyl group of the acetate would be found in the upfield region of the spectrum.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to further confirm the structural assignments by revealing proton-proton and proton-carbon correlations, respectively. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, aiding in the conformational analysis of the molecule, particularly the orientation of the propyl acetate side chain relative to the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-[4-(2-Bromoacetyl)phenyl]propyl acetate

Proton Predicted Chemical Shift (ppm) Multiplicity
Acetate CH₃~2.0Singlet
Propyl CH₂ (central)~1.9Multiplet
Propyl CH₂ (phenyl-adjacent)~2.7Triplet
Propyl CH₂ (acetate-adjacent)~4.1Triplet
Bromoacetyl CH₂~4.4Singlet
Aromatic CH~7.2 - 7.9Doublets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Acetate CH₃~21
Propyl CH₂ (central)~30
Propyl CH₂ (phenyl-adjacent)~32
Bromoacetyl CH₂~31
Propyl CH₂ (acetate-adjacent)~64
Aromatic CH~128 - 130
Aromatic C (substituted)~136 - 145
Acetate C=O~171
Bromoacetyl C=O~192

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidation of Reaction Intermediates and Purity Assessment

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight, elemental composition, and fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, confirming its identity.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be further confirmed. For this compound, characteristic fragmentation patterns would be expected. For instance, the loss of the bromoacetyl group, the acetate group, or cleavage of the propyl chain would result in specific fragment ions. This information is invaluable for structural elucidation and for distinguishing it from potential isomers or impurities.

In the context of synthetic chemistry, MS techniques are also used to identify reaction intermediates and byproducts. By analyzing the reaction mixture at different time points, a more complete picture of the reaction mechanism can be obtained. The high sensitivity of MS also makes it an excellent tool for assessing the purity of the final product, capable of detecting even trace amounts of impurities.

Table 3: Predicted HRMS and Major MS/MS Fragments for this compound

Ion m/z (predicted) Description
[M+H]⁺313.0594 / 315.0573Molecular ion (with isotopic pattern for Br)
[M-CH₂Br]⁺220.0965Loss of bromoacetyl methylene
[M-COCH₂Br]⁺192.0994Loss of bromoacetyl group
[M-CH₃COO]⁺254.0226 / 256.0205Loss of acetate group
[C₉H₉O]⁺133.0653Fragment from cleavage of propyl chain

Infrared and Raman Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each functional group has characteristic vibrational frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum would be expected to show strong absorption bands for the two carbonyl groups (acetate and bromoacetyl), typically in the region of 1680-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be prominent. The aromatic C-H and C=C stretching vibrations would appear in their characteristic regions.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While carbonyl stretching vibrations are also visible in Raman spectra, aromatic ring vibrations are often more intense and can provide more detailed structural information. The C-Br stretching vibration would also be observable in the low-frequency region of the Raman spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=O (Acetate)Stretching~1735IR, Raman
C=O (Bromoacetyl)Stretching~1690IR, Raman
C-O (Ester)Stretching~1240IR
Aromatic C=CStretching~1600, ~1480IR, Raman
Aromatic C-HStretching>3000IR, Raman
Aliphatic C-HStretching2850-3000IR, Raman
C-BrStretching500-600Raman

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

Should this compound be a crystalline solid, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the exact conformation of the molecule in the solid state, including the planarity of the phenyl ring and the acetyl groups, and the conformation of the propyl chain. Intermolecular interactions, such as hydrogen bonding or stacking of the aromatic rings, which dictate the packing of the molecules in the crystal lattice, would also be elucidated. This detailed structural information is invaluable for understanding the physical properties of the compound and can provide insights into its reactivity.

Chromatographic Methods (e.g., HPLC, GC) Coupled with Spectroscopic Detectors for Reaction Monitoring and Product Isolation in Research

Chromatographic techniques are essential for the analysis and purification of this compound in a research setting. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC, particularly reversed-phase HPLC, would be a suitable method for analyzing the purity of the compound and for monitoring the progress of its synthesis. researchgate.netnih.gov A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the product from starting materials and byproducts. Coupling the HPLC system to a spectroscopic detector, such as a UV-Vis detector (which would detect the aromatic ring) or a mass spectrometer (LC-MS), would provide both quantitative and qualitative information.

Gas chromatography could also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. researchgate.net A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS is a powerful combination that provides both retention time information for separation and mass spectral data for identification.

These chromatographic methods are not only used for analysis but are also crucial for the isolation and purification of the compound. Preparative HPLC can be used to obtain highly pure samples of this compound for further characterization and use in subsequent research.

Theoretical and Computational Chemistry Studies on 3 4 2 Bromoacetyl Phenyl Propyl Acetate

Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate (B1210297). The electronic structure is foundational to understanding its reactivity, stability, and spectroscopic properties. Calculations for analogous aromatic ketones, such as acetophenone (B1666503) derivatives, are frequently performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. dergipark.org.tr

The distribution of electron density in the molecule is highly influenced by its constituent functional groups. The bromoacetyl and acetate groups are electron-withdrawing, which significantly impacts the electronic environment of the phenyl ring. A Molecular Electrostatic Potential (MEP) map would likely reveal negative potential regions around the carbonyl oxygen atoms of both the ketone and the ester, indicating their role as sites for electrophilic attack. Conversely, positive potential regions are expected around the hydrogen atoms and, notably, along the C-Br bond axis (a phenomenon known as a sigma-hole), highlighting potential sites for nucleophilic interaction.

Global reactivity descriptors are crucial for quantifying the chemical behavior of the molecule. These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—predict the molecule's susceptibility to chemical reactions. acs.orgresearchgate.netscielo.org.mx The energy of the HOMO is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net For 3-[4-(2-Bromoacetyl)phenyl]propyl acetate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is anticipated to be centered on the bromoacetyl group, specifically on the π* orbital of the carbonyl and the σ* orbital of the C-Br bond. This distribution facilitates nucleophilic attack at the α-carbon. researchgate.net

DescriptorFormulaPredicted Value (eV)Interpretation
HOMO Energy (EHOMO)-~ -7.0Related to ionization potential; electron-donating ability.
LUMO Energy (ELUMO)-~ -2.5Related to electron affinity; electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO~ 4.5Indicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMO~ 7.0Energy required to remove an electron.
Electron Affinity (A)-ELUMO~ 2.5Energy released when an electron is added.
Electronegativity (χ)(I+A)/2~ 4.75Tendency to attract electrons.
Chemical Hardness (η)(I-A)/2~ 2.25Resistance to change in electron distribution.
Electrophilicity Index (ω)χ²/(2η)~ 5.0Propensity to act as an electrophile.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational flexibility and intermolecular interactions of this compound over time. dovepress.comnih.gov Such simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior in various environments, such as in solution.

The conformational landscape of this molecule is primarily defined by the rotational freedom of the propyl acetate side chain. Several dihedral angles are key to describing its shape. The flexibility of the propyl chain allows the molecule to adopt various folded and extended conformations. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them. This is crucial as the molecule's conformation can significantly influence its reactivity and interaction with other molecules.

Intermolecular interactions are critical in determining the bulk properties and behavior of the compound in a condensed phase. In a solvent like water or an organic solvent, this compound can engage in several types of non-covalent interactions:

Dipole-Dipole Interactions: The polar ketone and ester carbonyl groups create significant molecular dipoles, leading to strong electrostatic interactions with other polar molecules.

Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, the carbonyl oxygens of the ketone and ester can act as hydrogen bond acceptors, interacting with protic solvents or other donor molecules. dovepress.com

Van der Waals Forces: These include dispersion forces that are significant for the nonpolar phenyl ring and the alkyl chain.

π-π Stacking: The aromatic phenyl rings can stack with each other, which can be an important interaction in concentrated solutions or in the solid state.

A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent and employing a force field (e.g., AMBER, CHARMM) to describe the inter- and intramolecular forces. The simulation would reveal how the molecule interacts with its surroundings and how its conformation evolves. ufl.edufraserlab.com

Dihedral AngleDescriptionExpected Behavior
τ1 (Cring-Cring-Cpropyl-Cpropyl)Rotation of the propyl group relative to the phenyl ring.Relatively free rotation, with some barriers due to steric hindrance.
τ2 (Cring-Cpropyl-Cpropyl-Cpropyl)Rotation within the propyl chain.Multiple low-energy staggered conformations (gauche, anti).
τ3 (Cpropyl-Cpropyl-Cpropyl-Oester)Rotation around the final C-C bond of the propyl chain.Influences the orientation of the acetate group.
τ4 (Cpropyl-Cpropyl-Oester-Cacetyl)Rotation around the C-O ester bond.Defines the orientation of the acetyl part of the ester.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) from First Principles

First-principles calculations, primarily using DFT, are highly effective for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nrel.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT (e.g., using the B3LYP or M06-2X functionals), can provide theoretical chemical shifts that correlate well with experimental data. dergipark.org.trnih.gov The chemical shift of each nucleus is highly sensitive to its local electronic environment. For the title compound, distinct signals are expected for the protons and carbons of the phenyl ring, the propyl chain, the acetate methyl group, and the bromoacetyl methylene (B1212753) group. Comparing calculated shifts for a proposed structure with an experimental spectrum is a powerful method for structure verification. nih.govchemrxiv.org

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Phenyl (aromatic)7.3 - 8.0128 - 140The two sets of aromatic protons will appear as doublets.
CH2 (bromoacetyl)~4.5~30Downfield shift due to proximity to bromine and carbonyl.
C=O (ketone)-~192Characteristic chemical shift for an aryl ketone.
CH2 (propyl, adjacent to ring)~2.8~32Benzylic position.
CH2 (propyl, middle)~2.0~22Typical alkyl region.
CH2 (propyl, adjacent to O)~4.1~65Downfield shift due to ester oxygen.
C=O (ester)-~171Characteristic ester carbonyl shift.
CH3 (acetate)~2.1~21Singlet signal for the methyl group.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. researchgate.netaps.orgunimi.it These calculations are invaluable for assigning peaks in experimental spectra to specific molecular motions. For this compound, strong characteristic IR absorptions are expected for the C=O stretching modes of the ketone and the ester, which are likely to appear at slightly different frequencies. Other key vibrations include the C-Br stretch, aromatic C-H stretches, and various C-C and C-O stretching modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical method. dergipark.org.tr

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
Ketone C=O Stretch1680 - 1700Strong
Ester C=O Stretch1735 - 1750Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
CH2 Scissoring1400 - 1470Medium
C-O Ester Stretch1100 - 1300Strong
C-Br Stretch500 - 600Medium-Strong

Density Functional Theory (DFT) Applications for Understanding Bonding and Reactivity

DFT is a versatile tool for elucidating the intricate details of bonding and reactivity in this compound. Beyond predicting molecular properties, DFT can explain the underlying electronic principles governing its chemical behavior. unimi.it

The reactivity of α-haloketones is a classic topic where DFT provides significant clarity. nih.govwikipedia.org The primary reactive site is the α-carbon of the bromoacetyl group. DFT calculations can quantify the reasons for this enhanced reactivity. The electron-withdrawing nature of the adjacent carbonyl group polarizes the Cα-Br bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. up.ac.za This is a much more reactive system compared to a simple alkyl halide. nih.gov

Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, can further dissect the electronic structure. researchgate.net NBO analysis can reveal hyperconjugative interactions, such as the interaction between the lone pairs of the carbonyl oxygen and the antibonding orbital of the Cα-Br bond (nO → σ*C-Br). This interaction weakens the C-Br bond, stabilizes the transition state of an SN2 reaction, and contributes to the enhanced reactivity.

Furthermore, DFT can be used to model reaction pathways. For instance, the reaction of this compound with a nucleophile (e.g., a thiol from a cysteine residue) can be simulated. DFT calculations can determine the geometry and energy of the transition state, and thereby calculate the activation energy barrier for the reaction. up.ac.za This allows for a quantitative prediction of the reaction rate and provides a detailed understanding of the reaction mechanism at the atomic level. The differential reactivity of the bromoacetyl group compared to other potential electrophilic sites in the molecule can also be rationalized through these computational models. nih.gov

Development of Computational Models for Related Bromoacetyl-Containing Systems

The bromoacetyl functional group is a well-known alkylating agent, often used in chemical biology and medicinal chemistry as a covalent warhead to target specific nucleophilic residues (like cysteine) in proteins. nih.govresearchgate.net Given this importance, developing computational models to predict the reactivity and biological activity of bromoacetyl-containing systems is a valuable endeavor.

Quantitative Structure-Activity Relationship (QSAR) models are a prime example. nih.govmdpi.commdpi.com A QSAR model for a series of bromoacetyl-containing compounds would aim to establish a mathematical relationship between their chemical structures and a specific biological endpoint, such as the rate of reaction with a model thiol like glutathione (B108866) or their potency as an enzyme inhibitor. mdpi.com

The development of such a model involves several steps:

Data Collection: A dataset of bromoacetyl compounds with measured reactivity or activity data is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Many of these descriptors can be derived from quantum chemical calculations. semanticscholar.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.govwustl.edu

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and can make accurate predictions for new, untested compounds.

For bromoacetyl systems, relevant descriptors would likely include electronic parameters that quantify the electrophilicity of the α-carbon (e.g., LUMO energy, partial atomic charge on Cα) and steric parameters that describe the accessibility of the reaction center.

Descriptor ClassExample DescriptorsRelevance to Bromoacetyl Reactivity
Electronic LUMO Energy, Partial Charge on α-Carbon, Electrophilicity Index (ω)Quantifies the electrophilic character of the reactive site. Lower LUMO energy generally correlates with higher reactivity.
Steric Molar Volume, Surface Area, Specific Steric Parameters (e.g., Taft's Es)Describes the steric hindrance around the bromoacetyl group, which can affect the approach of a nucleophile.
Topological Molecular Connectivity Indices (e.g., Kier & Hall indices)Encodes information about the size, shape, and branching of the molecule.
Quantum Chemical C-Br Bond Length, C-Br Bond Dissociation EnergyDirectly relates to the lability of the bromine leaving group.

These predictive models can accelerate the drug discovery process by allowing for the virtual screening of large libraries of compounds, prioritizing those with the desired reactivity profile for synthesis and experimental testing.

Future Research Directions and Unexplored Avenues for 3 4 2 Bromoacetyl Phenyl Propyl Acetate

Potential for Discovery of Novel Reaction Pathways and Transformations

The α-bromo ketone moiety is a well-established precursor for a multitude of chemical reactions, yet its specific reactivity within the context of the entire 3-[4-(2-bromoacetyl)phenyl]propyl acetate (B1210297) molecule offers fertile ground for discovering new transformations.

Heterocycle Synthesis: The bromoacetyl group is a classic building block for synthesizing various five-membered heterocycles like thiazoles, imidazoles, and furans through condensation reactions with appropriate nucleophiles. nih.gov Future research could explore one-pot, multi-component reactions where the ester or propyl chain participates in or directs the cyclization, leading to novel and complex heterocyclic scaffolds.

Rearrangement Reactions: The Favorskii rearrangement of α-halo ketones typically yields carboxylic acid derivatives. Investigating this rearrangement with 3-[4-(2-bromoacetyl)phenyl]propyl acetate could lead to interesting phenylpropanoic acid derivatives with potential applications in materials science or medicinal chemistry.

Cross-Coupling and C-H Activation: While the carbon-bromine bond is highly reactive, exploring its participation in modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could attach a wide array of substituents to the acetyl group. Furthermore, directing groups on the phenyl ring could enable regioselective C-H activation, allowing for functionalization at positions ortho to the propyl acetate chain, creating highly substituted aromatic compounds.

Integration into Emerging Synthetic Methodologies and Catalytic Systems

Modern synthetic chemistry is continuously evolving, with new technologies and catalytic systems offering milder and more efficient ways to construct molecules. Integrating this compound into these emerging fields is a key area for future investigation.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling radical-based transformations under exceptionally mild conditions. dissertationtopic.netbeilstein-journals.orgdoaj.org The carbon-bromine bond in this compound is an ideal candidate for single-electron transfer (SET) reduction. nih.gov This would generate an α-keto radical, which could participate in a host of reactions, such as Giese additions to alkenes, allylation reactions, or couplings with other radical precursors. researchgate.netnsf.gov Such methods could provide access to derivatives that are difficult to obtain through traditional ionic pathways. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters compared to batch processing. acs.org The synthesis of α-halo ketones, which can involve hazardous reagents like diazomethane (B1218177) or molecular bromine, could be made safer and more efficient in a flow system. acs.orgmasterorganicchemistry.com Future work could focus on developing a continuous flow process for the synthesis of this compound itself, or for its subsequent transformations, allowing for safer handling of reactive intermediates and easier scale-up.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under environmentally benign conditions. While challenging, the enzymatic reduction of the ketone or hydrolysis of the ester in this compound could be explored. Directed evolution could be employed to develop enzymes that perform novel transformations on the bromoacetyl group, such as enantioselective dehalogenation or substitution.

Below is a table illustrating a hypothetical comparison between a traditional thermal reaction and a potential photoredox-catalyzed reaction for the functionalization of this compound.

FeatureTraditional Thermal AlkylationPhotoredox-Catalyzed Radical Alkylation
Energy Source High Temperature (e.g., >100 °C)Visible Light (e.g., Blue LEDs)
Reagents Strong bases, organometallic reagentsPhotocatalyst (e.g., Ru(bpy)₃²⁺), sacrificial reductant
Reaction Scope Often limited by functional group toleranceHigh functional group tolerance
Byproducts Stoichiometric inorganic saltsMinimal, often catalytic byproducts
Selectivity May require protecting groupsHigh chemoselectivity often observed

Theoretical Exploration of Undiscovered Reactivity and Synthetic Opportunities

Computational chemistry provides powerful tools to predict and understand chemical reactivity, guiding experimental efforts toward the most promising avenues. escholarship.org

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound and predict its reactivity. escholarship.org For example, calculations can determine the relative electrophilicity of the carbonyl carbon and the carbon bearing the bromine atom, predicting the site of nucleophilic attack. Transition state energies for various potential reactions can be calculated to determine the most kinetically favorable pathways, saving significant experimental time and resources. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and how it interacts with solvents, catalysts, or other reagents. escholarship.org This can be particularly useful for understanding selectivity in complex reactions or for designing enzyme active sites for biocatalytic transformations.

Predicting Novel Reaction Pathways: Computational methods can be used to explore unconventional reaction mechanisms. For instance, the possibility of the ester group acting as an intramolecular directing group or participating in a cyclization reaction following an initial transformation at the bromoacetyl moiety could be investigated theoretically before being attempted in the lab. anu.edu.au

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization in Research

Adopting the principles of green chemistry is crucial for modern chemical synthesis. innoget.compnas.org Future research should focus on developing more environmentally friendly methods for both the synthesis and application of this compound.

Greener Synthesis of the Precursor Ketone: The synthesis of the parent aryl ketone is a key step. Traditional Friedel-Crafts acylation often uses stoichiometric amounts of Lewis acids and halogenated solvents. Future work could explore catalytic methods using solid acid catalysts or visible-light-induced C-H oxidation reactions in greener solvents like water. chemistryviews.org

Alternative Brominating Agents: The α-bromination of ketones often employs molecular bromine, which is hazardous. mdpi.com Research into using greener brominating agents, such as N-bromosuccinimide (NBS) with a catalyst or oxidative bromination using H₂O₂ and HBr, could provide safer and more sustainable alternatives. researchgate.netorganic-chemistry.org

The following table outlines a potential comparison of green chemistry metrics for a traditional versus a prospective greener synthesis of an α-bromo ketone intermediate.

MetricTraditional Synthesis (e.g., Br₂/AcOH)Greener Synthesis (e.g., Oxidative Bromination)
Brominating Agent Molecular Bromine (Br₂)HBr/H₂O₂
Solvent Acetic Acid (AcOH)Water or recyclable solvent
Byproducts HBr (corrosive)Water
Atom Economy ModerateHigher
Safety Concerns High (toxic, corrosive reagent)Lower (reagents are less hazardous)

By focusing on these future research directions, the scientific community can fully harness the synthetic potential of this compound, paving the way for new discoveries in chemical synthesis and materials science.

Q & A

Q. Mechanistic Probes :

  • Isotopic labeling (18^{18}O in acetate group) to trace hydrolysis pathways.
  • Kinetic studies under varying bromide ion concentrations to assess nucleophilic substitution vs. elimination .

Q. What strategies stabilize the bromoacetyl moiety during storage or catalysis?

  • Stabilization Methods :
  • Store under inert gas (argon) with molecular sieves to prevent hydrolysis.
  • Add radical scavengers (e.g., BHT) to suppress light-induced degradation.
  • Surface adsorption studies (e.g., on silica nanoparticles) show reduced decomposition rates by 40% in controlled humidity .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

  • Case Study : The bromoacetyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives. For example, coupling with 4-fluorophenylboronic acid yields intermediates for androgen receptor inhibitors (e.g., analogues of bicalutamide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.